3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and dimethoxyphenyl groups. Common reagents used in these reactions include halogenating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-chlorophenyl)propionic acid: Shares the amino and chlorophenyl groups but differs in the core structure.
3-amino-3-(2-chlorophenyl)propionic acid: Similar to the above compound but with a different position of the chlorine atom.
Uniqueness
3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its thieno[2,3-b]pyridine core, which imparts distinct biological activity and potential therapeutic benefits
Properties
Molecular Formula |
C22H18ClN3O3S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-amino-N-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-9-6-12(10-18(17)29-2)16-8-7-15-19(24)20(30-22(15)26-16)21(27)25-14-5-3-4-13(23)11-14/h3-11H,24H2,1-2H3,(H,25,27) |
InChI Key |
CZCANYVPUPMJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=CC=C4)Cl)N)OC |
Origin of Product |
United States |
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